Cas no 2344679-12-3 (2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid)

2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid is a protected amino acid derivative featuring an Fmoc (9-fluorenylmethoxycarbonyl) group, commonly used in peptide synthesis. The 5,5-dimethylpiperidine scaffold enhances steric hindrance, improving selectivity in coupling reactions. The acetic acid moiety provides a versatile handle for further functionalization. This compound is particularly valuable in solid-phase peptide synthesis (SPPS), where the Fmoc group offers orthogonal protection, enabling mild deprotection under basic conditions. Its rigid, sterically hindered structure minimizes side reactions, ensuring high-purity peptide assembly. Suitable for automated synthesis, it is ideal for constructing complex peptides with demanding structural requirements. The product is typically supplied in high purity, ensuring reliable performance in research and industrial applications.
2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid structure
2344679-12-3 structure
Product Name:2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid
CAS No:2344679-12-3
MF:C24H27NO4
MW:393.47548699379
CID:5412539
PubChem ID:139022536
Update Time:2025-10-31

2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)-5,5-dimethylpiperidin-2-yl]acetic acid
    • EN300-1428705
    • 2-(1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid
    • 2344679-12-3
    • Z3023953003
    • 1-[(9H-Fluoren-9-ylmethoxy)carbonyl]-5,5-dimethyl-2-piperidineacetic acid
    • 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid
    • Inchi: 1S/C24H27NO4/c1-24(2)12-11-16(13-22(26)27)25(15-24)23(28)29-14-21-19-9-5-3-7-17(19)18-8-4-6-10-20(18)21/h3-10,16,21H,11-15H2,1-2H3,(H,26,27)
    • InChI Key: PWMDKHITLJNSPC-UHFFFAOYSA-N
    • SMILES: N1(C(OCC2C3=C(C=CC=C3)C3=C2C=CC=C3)=O)CC(C)(C)CCC1CC(O)=O

Computed Properties

  • Exact Mass: 393.19400834g/mol
  • Monoisotopic Mass: 393.19400834g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 29
  • Rotatable Bond Count: 5
  • Complexity: 596
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.5
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.192±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 573.5±23.0 °C(Predicted)
  • pka: 4.75±0.10(Predicted)

2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid Pricemore >>

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Additional information on 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid

2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic Acid: A Comprehensive Overview

2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid, also known by its CAS number 2344679-12-3, is a compound of significant interest in the field of organic chemistry and drug discovery. This compound is a derivative of fluorenylmethoxycarbonyl (Fmoc), a widely used protecting group in peptide synthesis. The structure of this compound consists of a piperidine ring substituted with an Fmoc group and two methyl groups at the 5-position, with an acetic acid moiety attached to the 2-position of the piperidine ring.

The synthesis of this compound involves a series of well-established organic reactions, including nucleophilic substitution and coupling reactions. The Fmoc group is introduced via a nucleophilic substitution reaction, while the acetic acid moiety is added through a coupling reaction using appropriate coupling agents. The presence of the Fmoc group makes this compound highly versatile in peptide synthesis, as it can be easily removed under acidic conditions to reveal the amine functionality.

Recent studies have highlighted the potential applications of this compound in the development of novel therapeutic agents. For instance, researchers have explored its role in the synthesis of bioactive peptides and its use as a building block in medicinal chemistry. The methyl groups at the 5-position of the piperidine ring confer steric bulk, which can influence the bioavailability and pharmacokinetics of the resulting compounds. This makes it an attractive candidate for drug design, particularly in the development of orally active drugs.

In addition to its role in peptide synthesis, this compound has also been investigated for its potential as a chiral auxiliary in asymmetric synthesis. The chiral environment created by the piperidine ring and the Fmoc group can facilitate the formation of enantiomerically enriched products, which are highly desirable in pharmaceutical applications. Recent advancements in catalytic asymmetric synthesis have further enhanced its utility in this area.

The structural versatility of 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid has also led to its use in materials science. For example, it has been employed as a monomer in the synthesis of polyamides and other polymeric materials with tailored properties. The Fmoc group can act as a photosensitive moiety, enabling light-triggered polymerization reactions that are highly relevant to 3D printing and other additive manufacturing techniques.

From an analytical standpoint, this compound has been extensively studied using modern spectroscopic techniques such as NMR and mass spectrometry. These studies have provided valuable insights into its conformational preferences and intermolecular interactions, which are critical for understanding its behavior in different chemical environments. Recent advances in computational chemistry have also allowed for detailed molecular modeling studies, further enhancing our understanding of its properties.

In conclusion, 2-(1-{(9H-fluoren-9-yl)methoxycarbonyl}-5,5-dimethylpiperidin-2-yl)acetic acid is a multifaceted compound with applications spanning organic synthesis, drug discovery, and materials science. Its unique structure and functional groups make it an invaluable tool for researchers across various disciplines. As ongoing research continues to uncover new applications and properties of this compound, it is likely to remain a key focus area in chemical research for years to come.

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